molecular formula C18H15FN2O3S B2779925 N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide CAS No. 2380058-35-3

N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide

Cat. No. B2779925
CAS RN: 2380058-35-3
M. Wt: 358.39
InChI Key: VSIFCKBNNQDDBZ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research for its potential application in treating obesity and related metabolic disorders.

Mechanism of Action

N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor works by inhibiting the activity of N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide, a demethylase enzyme that is involved in the regulation of energy homeostasis and metabolism. N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor binds to the active site of N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide and prevents it from demethylating RNA, leading to changes in gene expression and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor include increased energy expenditure, decreased food intake, improved glucose metabolism, and reduced inflammation in adipose tissue. N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor has also been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor in lab experiments is its specificity for N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide, which allows for targeted inhibition of N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide activity. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.

Future Directions

For N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor may also have potential applications in the treatment of other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease.

Synthesis Methods

The synthesis of N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 4-fluorobenzylamine, which is then reacted with 4-(furan-2-yl)thiophen-2-ylmethanol to form the intermediate product. The intermediate product is then reacted with oxalyl chloride and N-methylmorpholine to form the final product, N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor has shown promising results in scientific research for its potential application in treating obesity and related metabolic disorders. Recent studies have shown that N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor can increase energy expenditure and decrease food intake, leading to weight loss in animal models. N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor has also been shown to improve glucose metabolism and reduce inflammation in adipose tissue.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-14-5-3-12(4-6-14)9-20-17(22)18(23)21-10-15-8-13(11-25-15)16-2-1-7-24-16/h1-8,11H,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIFCKBNNQDDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-fluorophenyl)methyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide

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